Cas no 1468584-02-2 ({1-(2-methoxyethoxy)methylcyclopentyl}methanesulfonyl chloride)

{1-(2-methoxyethoxy)methylcyclopentyl}methanesulfonyl chloride 化学的及び物理的性質
名前と識別子
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- Cyclopentanemethanesulfonyl chloride, 1-[(2-methoxyethoxy)methyl]-
- (1-((2-Methoxyethoxy)methyl)cyclopentyl)methanesulfonyl chloride
- {1-(2-methoxyethoxy)methylcyclopentyl}methanesulfonyl chloride
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- インチ: 1S/C10H19ClO4S/c1-14-6-7-15-8-10(4-2-3-5-10)9-16(11,12)13/h2-9H2,1H3
- InChIKey: FLZNOJNHJRWAOD-UHFFFAOYSA-N
- SMILES: C1(COCCOC)(CS(Cl)(=O)=O)CCCC1
{1-(2-methoxyethoxy)methylcyclopentyl}methanesulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422163-2.5g |
(1-((2-Methoxyethoxy)methyl)cyclopentyl)methanesulfonyl chloride |
1468584-02-2 | 98% | 2.5g |
¥18649 | 2023-04-15 | |
Enamine | EN300-1144342-1.0g |
{1-[(2-methoxyethoxy)methyl]cyclopentyl}methanesulfonyl chloride |
1468584-02-2 | 1g |
$1214.0 | 2023-06-09 | ||
Enamine | EN300-1144342-5.0g |
{1-[(2-methoxyethoxy)methyl]cyclopentyl}methanesulfonyl chloride |
1468584-02-2 | 5g |
$3520.0 | 2023-06-09 | ||
Enamine | EN300-1144342-5g |
{1-[(2-methoxyethoxy)methyl]cyclopentyl}methanesulfonyl chloride |
1468584-02-2 | 95% | 5g |
$2235.0 | 2023-10-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422163-1g |
(1-((2-Methoxyethoxy)methyl)cyclopentyl)methanesulfonyl chloride |
1468584-02-2 | 98% | 1g |
¥10195 | 2023-04-15 | |
Enamine | EN300-1144342-1g |
{1-[(2-methoxyethoxy)methyl]cyclopentyl}methanesulfonyl chloride |
1468584-02-2 | 95% | 1g |
$770.0 | 2023-10-25 | |
Enamine | EN300-1144342-2.5g |
{1-[(2-methoxyethoxy)methyl]cyclopentyl}methanesulfonyl chloride |
1468584-02-2 | 95% | 2.5g |
$1509.0 | 2023-10-25 | |
Enamine | EN300-1144342-0.05g |
{1-[(2-methoxyethoxy)methyl]cyclopentyl}methanesulfonyl chloride |
1468584-02-2 | 95% | 0.05g |
$647.0 | 2023-10-25 | |
Enamine | EN300-1144342-0.25g |
{1-[(2-methoxyethoxy)methyl]cyclopentyl}methanesulfonyl chloride |
1468584-02-2 | 95% | 0.25g |
$708.0 | 2023-10-25 | |
Enamine | EN300-1144342-10.0g |
{1-[(2-methoxyethoxy)methyl]cyclopentyl}methanesulfonyl chloride |
1468584-02-2 | 10g |
$5221.0 | 2023-06-09 |
{1-(2-methoxyethoxy)methylcyclopentyl}methanesulfonyl chloride 関連文献
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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{1-(2-methoxyethoxy)methylcyclopentyl}methanesulfonyl chlorideに関する追加情報
Introduction to {1-(2-methoxyethoxy)methylcyclopentyl}methanesulfonyl chloride (CAS No. 1468584-02-2)
{1-(2-methoxyethoxy)methylcyclopentyl}methanesulfonyl chloride} is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound, identified by its CAS number 1468584-02-2, features a unique structural framework that combines a cyclopentyl group with a methanesulfonyl chloride moiety, linked through an ethoxy chain. The presence of these functional groups makes it a versatile intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.
The structural composition of {1-(2-methoxyethoxy)methylcyclopentyl}methanesulfonyl chloride} is characterized by its cyclopentyl ring, which provides steric hindrance and influences the compound's interactions with biological targets. The methanesulfonyl chloride group is a well-known leaving group in organic synthesis, often utilized in nucleophilic substitution reactions to introduce sulfonyl derivatives into larger molecular frameworks. The ethoxy chain serves as a flexible linker, allowing for modifications at both ends to tailor the compound's properties for specific applications.
In recent years, there has been growing interest in the development of compounds that incorporate cyclopentyl moieties due to their favorable pharmacokinetic properties and reduced metabolic liability. The cyclopentyl group is known to enhance oral bioavailability and improve binding affinity to certain biological receptors. This has led to its incorporation in numerous drug candidates targeting various therapeutic areas, including central nervous system disorders and inflammatory diseases.
The methanesulfonyl chloride functionality of {1-(2-methoxyethoxy)methylcyclopentyl}methanesulfonyl chloride} opens up numerous synthetic possibilities. It can be readily converted into sulfonamides, sulfonates, and other derivatives through nucleophilic aromatic substitution or alkylation reactions. These derivatives have been extensively studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The ability to modify the structure at multiple points allows researchers to fine-tune the pharmacological profile of the compound, making it a valuable tool in drug discovery.
Recent advancements in synthetic methodologies have further enhanced the utility of {1-(2-methoxyethoxy)methylcyclopentyl}methanesulfonyl chloride}. For instance, palladium-catalyzed cross-coupling reactions have enabled the introduction of aryl or heteroaryl groups at the sulfonyl position, expanding the range of possible derivatives. Additionally, transition-metal-catalyzed functionalization techniques have been employed to introduce diverse substituents into the cyclopentyl ring itself, leading to a library of structurally diverse compounds with tailored biological activities.
The pharmaceutical industry has leveraged these synthetic strategies to develop novel therapeutics targeting complex diseases. For example, inhibitors of protein-protein interactions often require specific spatial and electronic properties to bind effectively to their targets. The structural features of {1-(2-methoxyethoxy)methylcyclopentyl}methanesulfonyl chloride} make it an ideal scaffold for designing such inhibitors. By modifying the substituents on the cyclopentyl ring and the ethoxy chain, researchers can optimize binding affinity and selectivity against disease-causing proteins.
Moreover, the compound's versatility extends beyond pharmaceutical applications. It has been explored as a building block in materials science and polymer chemistry. The methanesulfonyl chloride group can be used to introduce sulfonate functionalities into polymers, enhancing their solubility and biocompatibility. These modified polymers find applications in drug delivery systems, where controlled release profiles are crucial for therapeutic efficacy.
In conclusion, {1-(2-methoxyethoxy)methylcyclopentyl}methanesulfonyl chloride (CAS No. 1468584-02-2) is a multifaceted compound with significant potential in pharmaceutical and materials science research. Its unique structural features enable diverse synthetic transformations, leading to a wide array of bioactive molecules and functional materials. As synthetic methodologies continue to evolve, the applications of this compound are expected to expand further, contributing to advancements in drug discovery and material innovation.
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